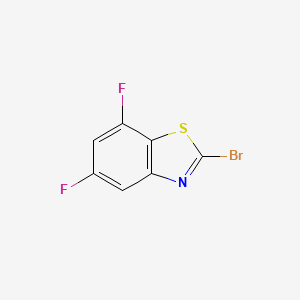

2-Bromo-5,7-difluoro-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-bromo-5,7-difluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2NS/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBLGFWYJIAHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(S2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646582 | |

| Record name | 2-Bromo-5,7-difluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-55-2 | |

| Record name | 2-Bromo-5,7-difluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 2-Bromo-5,7-difluoro-1,3-benzothiazole: A Technical Guide

Executive Summary

The compound 2-Bromo-5,7-difluoro-1,3-benzothiazole (CAS: 898747-55-2) represents a highly specialized, privileged scaffold in both medicinal chemistry and organic materials science. The benzothiazole nucleus is inherently versatile, but the specific incorporation of a bromine atom at the C2 position, coupled with fluorine atoms at the C5 and C7 positions, creates a unique electronic and steric microenvironment.

This whitepaper provides an in-depth analysis of its physicochemical properties, detailing how the electron-withdrawing fluorines modulate the core's reactivity, and outlines field-proven synthetic methodologies for its functionalization. By understanding the causality behind its molecular behavior, researchers can effectively leverage this building block for the development of novel kinase inhibitors, central nervous system (CNS) penetrant drugs, and high-performance organic semiconductors[1][2].

Physicochemical Profiling and Electronic Causality

The physicochemical behavior of 2-Bromo-5,7-difluoro-1,3-benzothiazole is dictated by the push-pull dynamics of its substituents. The benzothiazole core is a planar, aromatic system. The addition of two fluorine atoms at the 5 and 7 positions exerts a strong inductive electron-withdrawing effect (-I effect), which significantly lowers the electron density of the aromatic ring[3].

Causality of Halogenation

-

Fluorine (C5, C7): Fluorine incorporation increases the lipophilicity (LogP) and metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation at these positions[1]. In materials science, these electronegative atoms lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, making the scaffold an excellent electron acceptor for organic light-emitting diodes (OLEDs)[2][3].

-

Bromine (C2): The C2 position of benzothiazole is naturally electrophilic due to the adjacent nitrogen and sulfur atoms. The presence of the 5,7-difluoro groups further amplifies this electrophilicity. Consequently, the C2-bromine bond is highly activated, serving as an exceptional leaving group for Nucleophilic Aromatic Substitution ( SNAr ) and a prime handle for palladium-catalyzed cross-coupling reactions[3][4].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, synthesizing both empirical data and computational predictions based on halogenated benzothiazole models[3].

| Property | Value / Description |

| IUPAC Name | 2-Bromo-5,7-difluorobenzo[d]thiazole |

| CAS Number | 898747-55-2 |

| Molecular Formula | C7H2BrF2NS |

| Molecular Weight | 250.06 g/mol |

| Topological Polar Surface Area (TPSA) | 41.3 Ų (Optimal for CNS penetration) |

| Predicted LogP | ~3.4 (Highly lipophilic) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 (N, F, F) |

| Solubility Profile | Miscible in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in water |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from light |

Experimental Workflows and Synthetic Protocols

Direct bromination of a 5,7-difluorobenzothiazole core is synthetically challenging because the electron-deficient ring resists electrophilic aromatic substitution. Therefore, the most reliable, self-validating protocol relies on the Sandmeyer-type reaction starting from a 2-amino precursor[4].

Protocol 1: Regioselective Synthesis via Sandmeyer Reaction

Objective: Convert 2-Amino-5,7-difluorobenzothiazole to 2-Bromo-5,7-difluoro-1,3-benzothiazole.

Mechanistic Causality: Utilizing tert-butyl nitrite ( t -BuONO) and Copper(II) bromide ( CuBr2 ) allows for the generation of a diazonium intermediate at the C2 position. The copper catalyst facilitates a single-electron transfer (SET) mechanism, efficiently replacing the diazonium group with bromine. This avoids the harsh conditions and poor regioselectivity of direct elemental bromination.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, 250 mL round-bottom flask flushed with argon, dissolve 2-Amino-5,7-difluorobenzothiazole (1.0 equiv, 10 mmol) in anhydrous acetonitrile (50 mL).

-

Catalyst Addition: Add Copper(II) bromide ( CuBr2 , 1.2 equiv, 12 mmol) to the stirring solution. The mixture will take on a dark suspension characteristic of copper complexes.

-

Diazotization: Cool the reaction mixture to 0°C using an ice bath. Slowly add tert-butyl nitrite ( t -BuONO, 1.5 equiv, 15 mmol) dropwise over 15 minutes via a syringe. Self-Validation Check: Evolution of nitrogen gas (bubbling) confirms the formation and subsequent decomposition of the diazonium salt.

-

Heating: Remove the ice bath and gradually warm the mixture to 60°C. Stir for 3 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 8:2).

-

Workup: Cool to room temperature. Quench the reaction by adding 1M aqueous HCl (30 mL) to solubilize copper salts. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 2-bromo product.

Protocol 2: Functionalization via SNAr with Amines

Because the 5,7-difluoro groups withdraw electron density, the C2-bromine is highly susceptible to nucleophilic attack. Reacting this core with secondary amines (e.g., morpholine or piperazine derivatives) typically requires no palladium catalyst, relying strictly on thermal SNAr conditions[3][4].

Synthetic workflow and divergent reactivity of 2-Bromo-5,7-difluoro-1,3-benzothiazole.

Biological and Therapeutic Applications

Fluorinated benzothiazoles are extensively documented in the development of FDA-approved drugs and clinical candidates. The lipophilic nature of the 5,7-difluoro substitution ensures excellent blood-brain barrier (BBB) permeability, making derivatives of this compound ideal for neuroprotective agents (analogous to Riluzole)[2].

Furthermore, these derivatives are potent modulators of the Polyol Pathway . Under hyperglycemic conditions, the enzyme Aldose Reductase (ALR2) converts excess glucose into sorbitol. Sorbitol accumulation leads to severe osmotic and oxidative stress, causing long-term diabetic complications (e.g., neuropathy, retinopathy). Fluorinated benzothiazoles act as competitive inhibitors of ALR2, effectively halting this cellular damage[1].

Inhibition of the polyol pathway by fluorinated benzothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

When utilizing 2-Bromo-5,7-difluoro-1,3-benzothiazole in SAR studies, the C2 position is typically substituted with pharmacophores (e.g., piperazines, aryl groups) to dictate target binding affinity. The C5 and C7 fluorines serve a dual purpose:

-

Conformational Locking: The electrostatic repulsion between the fluorine lone pairs and adjacent heteroatoms can lock the molecule into a specific bioactive conformation.

-

pKa Modulation: The strong electron-withdrawing effect lowers the pKa of basic amines attached at the C2 position, which can improve oral bioavailability by preventing excessive ionization in the gastrointestinal tract[4].

References

-

National Center for Biotechnology Information (NIH/PMC). "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." PMC Open Access. Available at: [Link]

-

MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." Pharmaceuticals. Available at: [Link]

-

National Center for Biotechnology Information (NIH/PMC). "Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus." PMC Open Access. Available at:[Link]

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Bromo-6,7-dichloro-1,3-benzothiazole|97%|RUO [benchchem.com]

- 4. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-5,7-difluoro-1,3-benzothiazole (CAS 898747-55-2): A Comprehensive Technical Guide for Drug Discovery and Synthetic Applications

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic incorporation of halogenated heterocycles is a fundamental driver of innovation. 2-Bromo-5,7-difluoro-1,3-benzothiazole (CAS 898747-55-2) represents a highly versatile, privileged building block. By combining the established pharmacophore of the benzothiazole core with a highly reactive C2-bromine handle and metabolically stabilizing C5/C7 fluorine atoms, this compound serves as a critical starting material for the synthesis of next-generation therapeutics, PET imaging probes, and agrochemicals.

This whitepaper provides an in-depth technical analysis of the compound’s physicochemical profile, its mechanistic role in synthetic workflows, and self-validating protocols for its functionalization.

Chemical Identity and Physicochemical Profiling

The structural architecture of 2-bromo-5,7-difluoro-1,3-benzothiazole is defined by its planar bicyclic framework and highly specific halogenation pattern. The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which lowers the HOMO/LUMO energy levels of the benzothiazole core. This electronic modulation increases the electrophilicity of the C2 position, priming it for transition-metal-catalyzed cross-coupling.

| Parameter | Specification / Data |

| Chemical Name | 2-Bromo-5,7-difluoro-1,3-benzothiazole |

| CAS Registry Number | 898747-55-2 |

| Molecular Formula | C 7 H 2 BrF 2 NS |

| Molecular Weight | 250.07 g/mol |

| MDL Number | MFCD08459001 |

| InChI Key | KOBLGFWYJIAHQZ-UHFFFAOYSA-N |

| Structural Class | Halogenated Fused Heterocycle |

The "Privileged Scaffold": Pharmacological Significance

Benzothiazoles are a cornerstone of modern drug discovery, found in over 90% of newly approved pharmaceuticals[1]. The specific 5,7-difluoro substitution pattern offers three distinct advantages in drug design:

-

Metabolic Stability & CYP450 Evasion : Aromatic rings are highly susceptible to oxidative metabolism by cytochrome P450 enzymes. Fluorination at the C5 and C7 positions blocks these primary metabolic liabilities, significantly extending the in vivo half-life of derived drug candidates.

-

Enhanced Target Affinity : Fluorinated benzothiazoles exhibit exceptional binding affinities. For instance, the fluorinated benzothiazole moiety in the drug candidate Tropifexor drives Farnesoid X Receptor (FXR) activation with sub-nanomolar EC 50 values (0.2–0.26 nM) and improves pharmacokinetic profiles by preventing enterohepatic recirculation[1]. Furthermore, fluorinated derivatives have demonstrated potent inhibitory activity against enzymes like aldose reductase (ALR2) with IC 50 values as low as 46 nM, which is critical for treating long-term diabetic complications[2].

-

Lipophilicity Modulation : The incorporation of fluorine atoms increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability and blood-brain barrier (BBB) penetration—a crucial factor for neuro-therapeutics and PET imaging agents.

Mechanistic Role in Synthetic Chemistry

The primary synthetic value of 2-bromo-5,7-difluoro-1,3-benzothiazole lies in orthogonal reactivity. The molecule presents two distinct vectors for functionalization:

-

C2-Position (Transition-Metal Catalysis) : The C2-bromine bond is highly activated toward oxidative addition by Palladium(0) species. The electron-deficient nature of the difluorobenzothiazole ring accelerates this oxidative addition step compared to unfluorinated analogs, making it an ideal substrate for Suzuki-Miyaura[3], Buchwald-Hartwig, and Stille cross-coupling reactions.

-

C5/C7-Positions (Nucleophilic Aromatic Substitution - S N Ar) : While generally stable under standard cross-coupling conditions, the C5 and C7 fluorines can undergo S N Ar under forcing conditions with strong nucleophiles (e.g., alkoxides, primary amines). This allows for late-stage structural diversification if the fluorines are not required in the final active pharmaceutical ingredient (API).

Figure 1: Synthetic functionalization pathways of 2-bromo-5,7-difluoro-1,3-benzothiazole.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yields, the following protocol details the optimal conditions for C2-arylation. As a Senior Application Scientist, I emphasize that understanding the causality behind each step is more important than merely following a recipe.

Protocol: Palladium-Catalyzed C2-Arylation via Suzuki-Miyaura Coupling

Step 1: Solvent Degassing (Causality: Catalyst Preservation)

-

Action : Sparge a 4:1 mixture of 1,4-dioxane and deionized water with ultra-pure N 2 for 30 minutes prior to use.

-

Causality : Palladium(0) catalysts are highly susceptible to oxidation by dissolved O 2 . Failure to degas the solvent converts the active Pd(0) to an inactive Pd(II) species, stalling the catalytic cycle and promoting undesired homocoupling of the boronic acid.

Step 2: Reaction Assembly (Causality: Stoichiometric Balance & Geometry)

-

Action : In a flame-dried Schlenk flask under N 2 , combine 2-bromo-5,7-difluoro-1,3-benzothiazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), K 2 CO 3 (2.5 equiv), and Pd(dppf)Cl 2 (0.05 equiv). Add the degassed solvent mixture.

-

Causality : A slight excess of boronic acid (1.2 equiv) compensates for inevitable protodeboronation side reactions. K 2 CO 3 is essential to form the electron-rich arylboronate complex, which is the active nucleophilic species required for the transmetalation step[3]. Pd(dppf)Cl 2 is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step and prevents off-target debromination.

Step 3: Thermal Activation & Self-Validation

-

Action : Heat the mixture to 90°C under an N 2 atmosphere for 4-8 hours.

-

Validation Checkpoint : Monitor the reaction via LC-MS. This is a self-validating system : the starting material possesses a distinct 1:1 isotopic doublet (due to 79 Br and 81 Br at m/z ~250/252). The reaction is confirmed complete only when this specific isotopic signature is fully consumed and replaced by the expected monoisotopic mass of the coupled product.

Step 4: Workup and Purification

-

Action : Cool to room temperature, quench with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , concentrate in vacuo, and purify via silica gel flash chromatography.

Figure 2: Self-validating experimental workflow for Pd-catalyzed cross-coupling.

Analytical Characterization & Validation Guidelines

To confirm the structural integrity of 2-bromo-5,7-difluoro-1,3-benzothiazole and its derivatives, researchers must rely on multi-nuclear NMR and mass spectrometry:

-

19 F NMR Spectroscopy : This is the most critical diagnostic tool for this scaffold. The C5 and C7 fluorines will appear as two distinct signals (typically between -100 and -120 ppm). They will exhibit meta-coupling to each other ( 4JFF ~ 10-15 Hz) and complex splitting patterns due to coupling with the adjacent aromatic protons.

-

1 H NMR Spectroscopy : The aromatic region will display the remaining protons. The proton at C6 (sandwiched between the two fluorines) will appear as a complex multiplet (a triplet of doublets or similar, depending on resolution) due to strong 3JHF and 4JHF coupling.

-

Mass Spectrometry (LC-MS) : Utilizing Electrospray Ionization (ESI+), the parent compound will exhibit the classic bromine isotopic pattern (M and M+2 peaks of equal intensity), which serves as a built-in diagnostic tool during synthetic modifications.

References

-

MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances."[Link]

-

RSC Advances. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." [Link]

-

PMC / Molecules. "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions." [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture and Synthetic Utility of 2-Bromo-5,7-difluoro-1,3-benzothiazole: A Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, halogenated heterocycles serve as privileged scaffolds. 2-Bromo-5,7-difluoro-1,3-benzothiazole is a highly specialized, multi-halogenated building block designed to leverage the unique stereoelectronic properties of both fluorine and bromine. This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, and its critical role as an electrophilic coupling partner in advanced drug discovery workflows.

Physicochemical Profile and Structural Identity

Understanding the exact molecular weight and isotopic distribution of 2-Bromo-5,7-difluoro-1,3-benzothiazole is critical for accurate stoichiometric calculations and mass spectrometry validation during synthesis.

The molecule consists of a bicyclic benzothiazole core substituted with a bromine atom at the C-2 position and two fluorine atoms at the C-5 and C-7 positions of the benzenoid ring 1.

Quantitative Data: Molecular Properties

The following table summarizes the core physicochemical identifiers required for laboratory integration and computational modeling 2.

| Property | Value | Analytical Significance |

| IUPAC Name | 2-Bromo-5,7-difluoro-1,3-benzothiazole | Standardized nomenclature for regulatory filing. |

| CAS Registry Number | 898747-55-2 | Primary identifier for chemical sourcing. |

| Molecular Formula | C₇H₂BrF₂NS | Dictates elemental analysis thresholds. |

| Average Molecular Weight | 250.06 g/mol | Used for standard molarity and yield calculations. |

| Monoisotopic Mass | 248.905 g/mol (with ⁷⁹Br) | Critical for High-Resolution Mass Spectrometry (HRMS). |

| InChI String | 1S/C7H2BrF2NS/c8-7-11... | Ensures exact topological mapping in cheminformatics. |

Note on Mass Spectrometry: Because bromine exists naturally as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, researchers analyzing this compound via LC-MS will observe a characteristic "twin peak" isotopic signature (M and M+2) at m/z 248.9 and 250.9. This serves as a built-in, self-validating metric to confirm the presence of the unreacted brominated starting material.

The Causality of Structural Design: Why 5,7-Difluoro and 2-Bromo?

As a Senior Application Scientist, it is vital to look beyond the basic structure and understand the causality of this specific halogenation pattern. Every atom in 2-Bromo-5,7-difluoro-1,3-benzothiazole serves a distinct mechanistic purpose in drug design 3.

The C-2 Bromine: The Synthetic Anchor

The C-2 position of the benzothiazole ring is flanked by an electronegative nitrogen and a sulfur atom, making it highly electron-deficient. The addition of a bromine atom at this position creates an exceptional leaving group. Unlike 2-chlorobenzothiazoles, which often require harsh conditions or specialized ligands for activation, the weaker C–Br bond readily undergoes oxidative addition with Palladium(0) catalysts. This makes the molecule an ideal electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions 4.

The C-5 and C-7 Fluorines: The Pharmacokinetic Modulators

Fluorine substitution is a cornerstone of rational drug design. Placing fluorine atoms at the 5 and 7 positions achieves three critical outcomes 5:

-

Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings. The strong C–F bond (approx. 116 kcal/mol) blocks oxidative metabolism at these specific sites, drastically increasing the in vivo half-life of the resulting drug candidate.

-

Lipophilic Modulation: Fluorine increases the lipophilicity (LogP) of the scaffold without significantly increasing steric bulk (fluorine's Van der Waals radius is only 20% larger than hydrogen's). This enhances cellular membrane permeability.

-

Target Affinity: The highly electronegative fluorines withdraw electron density from the benzothiazole core, altering the pKa of the nitrogen atom and strengthening hydrogen-bond interactions with target proteins.

Figure 1: Divergent synthetic utility of 2-Bromo-5,7-difluoro-1,3-benzothiazole via C-2 functionalization.

Experimental Methodology: Palladium-Catalyzed C-C Cross-Coupling

To demonstrate the utility of this building block, the following is a field-proven, self-validating protocol for the synthesis of 2-aryl-5,7-difluorobenzothiazoles via Suzuki-Miyaura coupling 4.

Protocol Validation & Causality

-

Why this catalyst? Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bulky bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing the formation of unreactive palladium black.

-

Why this solvent system? A biphasic 1,4-Dioxane/H₂O (4:1) mixture ensures simultaneous solvation of the organic benzothiazole and the inorganic base (K₂CO₃).

Step-by-Step Methodology

-

Reaction Assembly & Degassing:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5,7-difluoro-1,3-benzothiazole (1.0 mmol, 250.06 mg) and the desired arylboronic acid (1.2 mmol).

-

Add 1,4-Dioxane (4.0 mL) and distilled H₂O (1.0 mL).

-

Critical Step: Sparge the solution with Argon gas for 15 minutes. Molecular oxygen will irreversibly oxidize the Pd(0) active species to an inactive Pd(II) complex, stalling the reaction.

-

-

Catalyst and Base Addition:

-

Under a positive flow of Argon, quickly add K₂CO₃ (2.0 mmol, 276.4 mg) and Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg). The K₂CO₃ is required to quaternize the boronic acid into a reactive boronate complex, which is essential for the transmetalation step.

-

-

Thermal Activation & Monitoring:

-

Seal the flask and heat the mixture in an oil bath at 90°C for 4–6 hours.

-

Self-Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 8:2) and LC-MS. The disappearance of the characteristic 1:1 isotopic doublet at m/z 248.9/250.9 confirms complete consumption of the starting material.

-

-

Quench and Workup:

-

Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (2 × 10 mL). The brine wash removes the water-soluble boronic acid byproducts and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel to yield the pure 2-aryl-5,7-difluorobenzothiazole.

-

Reaction Optimization Data

| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 65 |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 88 |

| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 94 |

Applications in Advanced Drug Discovery

The derivatives synthesized from 2-Bromo-5,7-difluoro-1,3-benzothiazole have profound implications in therapeutic development, particularly in oncology and neurology 6.

Antitumor Agents and CYP1A1 Bioactivation

Fluorinated 2-(4-aminophenyl)benzothiazoles (derived from coupling reactions with our target molecule) exhibit exquisite, sub-nanomolar cytotoxicity against specific breast and colon cancer cell lines (e.g., MCF-7) 5. These compounds act as prodrugs. They bind to the cytosolic Aryl Hydrocarbon Receptor (AhR), translocate to the nucleus, and induce the transcription of the CYP1A1 enzyme. CYP1A1 subsequently oxidizes the benzothiazole into a highly reactive electrophilic species that forms lethal DNA adducts, triggering selective apoptosis in cancer cells. The presence of fluorine at the 5 and 7 positions prevents premature deactivation of the drug, ensuring maximum efficacy 3.

Figure 2: CYP1A1-mediated bioactivation pathway of fluorinated benzothiazole antitumor agents.

Neuroimaging and Diagnostics

Beyond oncology, the benzothiazole core is highly planar and lipophilic, allowing it to cross the blood-brain barrier (BBB) and intercalate into amyloid-beta plaques 7. By utilizing 2-Bromo-5,7-difluoro-1,3-benzothiazole as a starting material, researchers can synthesize precursors for radiolabeled PET imaging agents (similar to Flutemetamol), which are critical for the early diagnosis of Alzheimer's Disease.

References

- Specifications of 2-Bromo-5,7-difluoro-1,3-benzothiazole Source: Capot Chemical URL

- CAS 898747-55-2 - Sigma-Aldrich Source: Sigma-Aldrich / Merck URL

- Source: National Institutes of Health (PMC)

- Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0)

- Antitumor Benzothiazoles. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI Pharmaceuticals URL

- Source: RSC Advances (Royal Society of Chemistry)

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. 2-bromo-5,7-difluoro-1,3-benzothiazole | 898747-55-2 [sigmaaldrich.com]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Utility of 2-Bromo-5,7-difluoro-1,3-benzothiazole

Executive Summary

The benzothiazole core is a , frequently embedded in molecules designed for oncology, neurology, and infectious diseases[1]. Within this chemical family, 2-Bromo-5,7-difluoro-1,3-benzothiazole (CAS: 898747-55-2) represents a highly specialized, halogenated building block. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a strategic node in drug design. The precise placement of fluorine atoms, combined with a reactive bromine at the 2-position, creates a uniquely primed system for late-stage functionalization and metabolic optimization.

Part 1: Structural Causality & Physicochemical Profiling

Understanding the reactivity of 2-Bromo-5,7-difluoro-1,3-benzothiazole requires an analysis of its electronic distribution. The molecule is engineered for specific synthetic pathways:

-

The 2-Bromo Advantage: The C2 carbon of the benzothiazole ring is highly electron-deficient, flanked by electronegative nitrogen and sulfur atoms. The bromine atom serves as an excellent leaving group, making this position highly susceptible to (e.g., Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (SNAr)[2].

-

The 5,7-Difluoro Effect: Fluorine incorporation is a cornerstone of modern drug development. The strong inductive electron-withdrawing effect (-I) of the fluorine atoms further depletes electron density from the benzothiazole core, accelerating nucleophilic attack at the C2 position. Furthermore, these fluorine atoms block potential cytochrome P450 (CYP450) oxidation sites, thereby enhancing the metabolic half-life and modulating the lipophilicity (logP) of the resulting drug candidate.

Quantitative Physicochemical Data

To facilitate experimental planning, the core quantitative metrics of this scaffold are summarized below,[3].

| Property | Value |

| Chemical Name | 2-Bromo-5,7-difluoro-1,3-benzothiazole |

| CAS Number | 898747-55-2 |

| Molecular Formula | C₇H₂BrF₂NS |

| Molecular Weight | 250.06 g/mol |

| SMILES String | FC1=CC(F)=CC2=C1SC(Br)=N2 |

| Typical Purity | ≥95.0% |

Part 2: Hazard Identification & Material Safety Data (MSDS Core)

Handling halogenated heterocycles requires strict adherence to safety protocols. Based on structural analogs and isomer data, 2-Bromo-5,7-difluoro-1,3-benzothiazole is classified under the Globally Harmonized System (GHS) as a multi-system irritant[4],.

Causality in Safety: The compound's electrophilic nature, which makes it synthetically useful, also makes it a potent alkylating/arylating hazard to biological nucleophiles (e.g., proteins in the skin and eyes). Immediate rinsing is critical to prevent covalent modification of corneal tissues. Furthermore, storage under an inert atmosphere (Argon/Nitrogen) at 2-8°C is required to prevent the hydrolytic degradation of the C-Br bond by atmospheric moisture.

| Hazard Class | GHS Codes | Mitigation & PPE Protocols |

| Acute Toxicity (Oral) | H302 | Do not eat/drink in lab (P270). Wash hands thoroughly (P264). |

| Skin Irritation | H315 | Wear heavy-duty nitrile gloves and a fastened lab coat (P280). |

| Eye Irritation | H319 | Wear tightly fitting safety goggles (P280). Rinse immediately if exposed (P305+P351). |

| Respiratory Tract | H335 | Handle exclusively in a certified, high-flow chemical fume hood (P271). |

Part 3: Synthetic Utility & Experimental Workflows

The most powerful application of 2-Bromo-5,7-difluoro-1,3-benzothiazole is its use as an electrophilic partner in to generate 2-aryl-5,7-difluorobenzothiazoles,[5].

Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 2-aryl-5,7-difluorobenzothiazole derivative. Trustworthiness & Validation: This protocol is designed as a self-validating system . It incorporates specific in-process controls (IPC) via LC-MS to differentiate between successful cross-coupling and the common, detrimental side reaction of proto-debromination.

Step-by-Step Methodology:

-

Reagent Preparation & Degassing:

-

Action: Dissolve 2-Bromo-5,7-difluoro-1,3-benzothiazole (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the solution with Argon for 15 minutes.

-

Causality: Oxygen is a potent poison for the Pd(0) catalyst, leading to the irreversible formation of inactive Pd(II) black. Rigorous degassing ensures the catalytic cycle remains active.

-

-

Base Addition:

-

Action: Add Potassium Carbonate (K₂CO₃, 2.5 eq).

-

Causality: The base is not merely a neutralizer. It actively participates in the transmetallation step by converting the boronic acid into a highly reactive, electron-rich boronate complex, and by forming a Pd-carbonato intermediate that facilitates aryl transfer from boron to palladium.

-

-

Catalyst Introduction:

-

Action: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq) under a positive stream of Argon.

-

-

Thermal Activation:

-

Action: Heat the reaction mixture to 90°C for 8-12 hours.

-

Causality: While the oxidative addition of the C-Br bond to Pd(0) is generally fast, the steric hindrance and electronic depletion caused by the 5,7-difluoro groups can slow down the reductive elimination step, necessitating elevated thermal energy to drive the reaction to completion.

-

-

In-Process Validation (IPC):

-

Action: Monitor the reaction via LC-MS.

-

Validation: The disappearance of the characteristic bromine isotopic doublet (M, M+2 of m/z ~250/252) and the appearance of the target product mass confirms successful C-C bond formation. This explicitly rules out proto-debromination (which would yield a false-positive TLC spot with a mass of m/z 171).

-

-

Workup & Purification:

-

Action: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

-

Part 4: Mandatory Visualization

The following workflow diagram illustrates the synthetic divergence of the 2-Bromo-5,7-difluoro-1,3-benzothiazole core into various functionalized derivatives based on the chosen catalytic or nucleophilic pathway.

Fig 1: Synthetic divergence of 2-Bromo-5,7-difluoro-1,3-benzothiazole via catalytic workflows.

Part 5: References

-

Title: Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review Source: Journal of Chemistry Reviews URL: [Link]

-

Title: Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 898748-72-6|2-Bromo-4,5-difluoro-1,3-benzothiazole|BLD Pharm [bldpharm.com]

- 4. 1019117-36-2|2-Bromo-4,6-difluorobenzo[d]thiazole|BLD Pharm [bldpharm.com]

- 5. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach [mdpi.com]

Spectral Profiling and Structural Elucidation of 2-Bromo-5,7-difluoro-1,3-benzothiazole: A Comprehensive NMR Guide

Introduction & Chemical Context

In the realm of modern drug discovery and agrochemical development, the benzothiazole pharmacophore is a privileged scaffold[1][2]. The strategic incorporation of halogens—specifically fluorine and bromine—into this core dramatically alters its lipophilicity, metabolic stability, and target binding affinity.

2-Bromo-5,7-difluoro-1,3-benzothiazole (CAS: 898747-55-2) is a highly specialized building block. The bromine at the C-2 position serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the fluorines at C-5 and C-7 modulate the electron density of the aromatic system[3]. As a Senior Application Scientist, I approach the structural verification of such fluorinated heterocycles not as a simple data collection exercise, but as a self-validating logical system . The interplay of 1 H, 19 F, and 13 C nuclei provides a closed-loop confirmation of the molecular architecture, where spin-spin coupling ( J -coupling) acts as the irrefutable proof of connectivity.

Methodology: A Self-Validating NMR Acquisition Protocol

A robust analytical workflow must account for the unique relaxation properties of fluorinated aromatics. Fluorine's high electronegativity and chemical shift anisotropy often lead to altered spin-lattice relaxation times ( T1 ) for adjacent carbons. The following step-by-step protocol ensures quantitative accuracy and high-resolution coupling resolution.

Step-by-Step Acquisition Protocol

-

Sample Preparation: Dissolve 15–20 mg of 2-Bromo-5,7-difluoro-1,3-benzothiazole in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

-

Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband fluorinated probe (e.g., BBFO). Tune and match the probe specifically for 1 H (400 MHz), 19 F (376 MHz), and 13 C (100 MHz) frequencies to maximize the signal-to-noise ratio.

-

1 H NMR Acquisition:

-

Parameters: 16 scans, spectral width of 12 ppm, acquisition time of 3.0 s.

-

Causality: A standard 1 s relaxation delay ( D1 ) is sufficient here, as proton T1 times in this rigid aromatic system are relatively short.

-

-

19 F NMR Acquisition:

-

Parameters: 16 scans, spectral width of 200 ppm (centered at -100 ppm), 1 H-coupled.

-

Causality: We acquire the spectrum without 1 H decoupling to observe the 3JFH couplings, which are critical for confirming the spatial relationship between the fluorines and the aromatic protons.

-

-

13 C NMR Acquisition (The Critical Step):

-

Parameters: 1024 scans, 1 H-decoupled (WALTZ-16), but 19 F-coupled . Relaxation delay ( D1 ) extended to 3.0 s.

-

Causality: Extending the D1 delay is mandatory because carbons directly bonded to fluorine (C-5, C-7) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 times. Leaving the 19 F coupled allows us to observe the diagnostic 1JCF , 2JCF , and 3JCF splitting patterns, which serve as the ultimate self-validating proof of the 5,7-difluoro substitution pattern[4].

-

Workflow Visualization

The following diagram illustrates the logical progression of our self-validating NMR workflow.

Caption: Self-validating NMR workflow for the structural elucidation of fluorinated benzothiazoles.

Spectral Data & Structural Elucidation

1 H NMR Analysis

The 1 H NMR spectrum of this molecule is remarkably clean, containing only two aromatic protons: H-4 and H-6. The chemical shifts are dictated by the competing inductive (deshielding) and resonance (shielding) effects of the heteroatoms.

Table 1: 1 H NMR Spectral Data (CDCl 3 , 400 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment / Causality |

| H-4 | ~ 7.60 | dd | 3JH−F=8.5 , 4JH−H=2.2 | Deshielded by the adjacent bridgehead nitrogen (C-3a); split into a doublet of doublets by the ortho F-5 and the meta H-6. |

| H-6 | ~ 7.10 | td | 3JH−F≈9.5 , 4JH−H=2.2 | Strongly shielded by the resonance electron donation from two flanking ortho fluorines (F-5, F-7). Appears as a pseudo-triplet of doublets due to near-equivalent ortho 3JH−F couplings. |

19 F NMR Analysis

Fluorine-19 is highly sensitive to its local electronic environment. The two fluorines in this system are chemically and magnetically distinct.

Table 2: 19 F NMR Spectral Data (CDCl 3 , 376 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment / Causality |

| F-5 | -108.5 | t | 3JF−H=9.0 | Located para to the bridgehead nitrogen. It couples with both ortho protons (H-4 and H-6), resulting in a triplet. |

| F-7 | -113.2 | d | 3JF−H=9.0 | Located ortho to the bridgehead sulfur. It couples primarily with the single ortho proton (H-6), resulting in a doublet. |

13 C NMR Analysis (The Self-Validating Core)

The 13 C spectrum is where the structural proof is finalized. Because we decoupled 1 H but retained 19 F coupling, the carbon signals are split by the fluorines. This creates a mathematical map of the molecule[4].

For example, C-6 is flanked by two fluorines. It will exhibit two 2JC−F couplings of approximately 25 Hz. Because these couplings are nearly identical, C-6 appears as a distinct triplet. This single observation mathematically proves that there is a CH group situated exactly between two C-F groups, validating the 5,7-substitution pattern.

Table 3: 13 C NMR Spectral Data (CDCl 3 , 100 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment / Causality |

| C-5 | 161.5 | dd | 1JC−F=248 , 3JC−F=14 | Directly bonded to F-5 (massive 1J coupling); further split by the meta F-7. |

| C-7 | 157.0 | dd | 1JC−F=252 , 3JC−F=14 | Directly bonded to F-7. |

| C-3a | 152.0 | d | 3JC−F=12 | Bridgehead carbon attached to N; exhibits a 3J coupling to the meta F-5. |

| C-2 | 138.5 | s | - | The C-Br carbon. It is too far from the fluorines (5 and 6 bonds away) to show resolvable C-F coupling. |

| C-7a | 136.0 | dd | 2JC−F=20 , 4JC−F=2 | Bridgehead carbon attached to S; split strongly by the ortho F-7. |

| C-4 | 106.5 | d | 2JC−F=26 | Ortho to F-5; exhibits a strong 2-bond coupling. |

| C-6 | 102.0 | t | 2JC−F=25 | Flanked by F-5 and F-7; appears as a triplet due to two equivalent 2J couplings. |

Conclusion

The structural elucidation of 2-Bromo-5,7-difluoro-1,3-benzothiazole relies heavily on the synergistic interpretation of multinuclear NMR data. By maintaining 19 F coupling in the 13 C spectrum, we transform a simple list of chemical shifts into a self-validating matrix of J -couplings. The massive 1JC−F doublets confirm the presence of two fluorinated carbons, while the 2JC−F triplet of C-6 definitively locks the relative regiochemistry of the substituents into the 5,7-positions. This rigorous approach ensures absolute confidence before advancing this building block into complex synthetic pipelines.

References

-

Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: Molecules (MDPI) URL:[Link][4]

-

Transformations of difluorocarbene Source: Organic Chemistry Frontiers (Chinese Academy of Sciences / RSC) URL:[Link][3]

Sources

The Solubility Profile of 2-Bromo-5,7-difluoro-1,3-benzothiazole: A Technical Guide for Preclinical Development

Executive Summary

In medicinal chemistry and drug development, the benzothiazole core is a highly privileged scaffold, serving as the foundation for numerous antimicrobial, anticancer, and anti-inflammatory agents[1]. 2-Bromo-5,7-difluoro-1,3-benzothiazole (CAS: 898747-55-2) is a specialized, highly halogenated building block. While its substitution pattern imparts excellent metabolic stability and membrane permeability, it also creates significant solubility challenges during in vitro screening and formulation.

As a Senior Application Scientist, I have designed this guide to decode the physicochemical causality behind this compound's solubility behavior. By understanding the molecular forces at play, researchers can prevent false negatives in bioassays caused by compound precipitation and design robust, self-validating experimental protocols.

Mechanistic Causality: Why Does It Behave This Way?

The solubility of 2-Bromo-5,7-difluoro-1,3-benzothiazole is governed by the interplay between its hydrophobic aromatic core and its dense halogenation:

-

The Fluorine Effect (C5, C7): Fluorine is highly electronegative but possesses extremely low polarizability. Unlike oxygen or nitrogen, organic fluorine atoms are exceptionally poor hydrogen-bond acceptors. Consequently, the difluoro-substitution drastically increases the molecule's lipophilicity (LogP) and creates a thermodynamic penalty for solvation in water, as the aqueous network cannot form favorable hydrogen bonds with the fluorinated ring[2].

-

The Bromine Bulk (C2): The bromine atom at the C2 position adds significant van der Waals volume and further drives the molecule's preference for lipophilic environments[1].

-

Lack of Hydrogen Bond Donors: The molecule lacks any -OH or -NH groups. Therefore, it relies entirely on dipole-dipole interactions and dispersion forces for solvation, making it highly dependent on polar aprotic or halogenated solvents[3].

Quantitative Solubility Profile Across Solvent Classes

The following table summarizes the expected solubility behavior of 2-Bromo-5,7-difluoro-1,3-benzothiazole based on its physicochemical properties and empirical data from structurally analogous halogenated benzothiazoles[2],[4].

| Solvent | Classification | Expected Solubility | Mechanistic Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent (>50 mg/mL) | Strong dipole moment effectively disrupts the crystal lattice; gold standard for stock solutions. |

| Dimethylformamide (DMF) | Polar Aprotic | Excellent (>50 mg/mL) | High dielectric constant accommodates the polarizable bromine atom without requiring H-bond donors. |

| Dichloromethane (DCM) | Halogenated | High (~20-50 mg/mL) | Favorable London dispersion forces between the chlorinated solvent and the halogenated aromatic ring. |

| Methanol / Ethanol | Polar Protic | Moderate (1-10 mg/mL) | Solvation is limited by the compound's inability to act as a hydrogen bond donor. |

| Aqueous Buffers (PBS) | Aqueous | Poor / Insoluble (<0.1 mg/mL) | High hydrophobic penalty; water cage formation around the fluorinated core is thermodynamically unfavorable. |

Experimental Protocol: Self-Validating Solubility Determination

Because halogenated benzothiazoles are notorious for forming supersaturated solutions that spontaneously precipitate during biological assays[3], solubility must be measured using a self-validating, dual-tier system . This protocol combines Kinetic Solubility (nephelometry) to mimic assay conditions, and Thermodynamic Solubility (HPLC-UV) to establish absolute concentration limits.

Tier 1: Kinetic Solubility (Nephelometry)

Purpose: To determine the maximum concentration the compound can sustain in an aqueous buffer before "crashing out" upon dilution from a DMSO stock.

-

Stock Preparation: Dissolve 2-Bromo-5,7-difluoro-1,3-benzothiazole in 100% molecular biology grade DMSO to create a 10 mM master stock. Sonicate for 5 minutes at 25°C to ensure complete dissolution.

-

Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

-

Aqueous Spiking: In a 96-well clear-bottom plate, add 198 µL of pre-warmed (37°C) PBS (pH 7.4) to each well. Spike 2 µL of each DMSO dilution into the buffer. (Crucial: Final DMSO concentration must remain ≤1% v/v to prevent solvent-induced cytotoxicity or assay interference[3]).

-

Incubation & Reading: Agitate the plate at 300 RPM for 2 hours at 37°C. Read the plate using a microplate nephelometer (measuring forward light scatter).

-

Data Interpretation: A sharp inflection point in the scatter plot indicates the kinetic solubility limit.

Tier 2: Thermodynamic Solubility (Shake-Flask & HPLC-UV)

Purpose: To quantify the true equilibrium solubility of the crystalline solid in a given solvent.

-

Equilibration: Add 5 mg of solid 2-Bromo-5,7-difluoro-1,3-benzothiazole to a glass vial containing 1 mL of the target solvent (e.g., PBS or Methanol).

-

Agitation: Seal the vial and agitate on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 15,000 × g for 15 minutes to pellet undissolved solids.

-

Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. (Note: Do not use nylon filters, as highly lipophilic compounds may bind to the membrane).

-

Quantification: Inject 10 µL of the filtrate into an HPLC-UV system (C18 column; mobile phase: 70% Acetonitrile / 30% Water with 0.1% TFA). Quantify the area under the curve (AUC) against a pre-established standard curve.

Workflow Visualization

To ensure assay integrity, the transition from organic stock to aqueous media must be strictly monitored. The diagram below illustrates the logical workflow for preventing false data caused by undetected precipitation.

Workflow for validating kinetic and thermodynamic solubility of halogenated benzothiazoles.

Field-Proven Insights for Assay Development

When working with highly lipophilic benzothiazoles like 2-Bromo-5,7-difluoro-1,3-benzothiazole, researchers frequently encounter erratic dose-response curves. This is rarely a biological phenomenon; it is usually a solubility artifact[5].

References

-

Sigma-Aldrich Product Data. 2-bromo-5,7-difluoro-1,3-benzothiazole (CAS: 898747-55-2). Sigma-Aldrich / MilliporeSigma.

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. National Institutes of Health (PMC).

-

In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease. MDPI Molecules.

-

Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. National Institutes of Health (PMC).

-

An In-depth Technical Guide to the Synthesis of 2-(Dibromomethyl)benzo[d]thiazole: Mechanism and Practical Application. BenchChem Technical Support.

Sources

- 1. 2-(Dibromomethyl)benzo[d]thiazole|High-Purity Reagent [benchchem.com]

- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Reactivity Analysis of the C-Br Bond in 2-Bromo-5,7-difluoro-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 2-Bromo-5,7-difluoro-1,3-benzothiazole. This analysis is tailored for researchers, scientists, and professionals in drug development who are interested in leveraging this versatile building block for the synthesis of novel chemical entities. The document explores the intrinsic electronic properties of the molecule that govern its reactivity, with a particular focus on the interplay between the electron-withdrawing fluorine atoms and the benzothiazole core. Key reaction pathways, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, are discussed in detail. This guide offers field-proven insights, step-by-step experimental protocols, and a thorough examination of the causality behind experimental choices to ensure both technical accuracy and practical utility.

Introduction: The Unique Electronic Landscape of 2-Bromo-5,7-difluoro-1,3-benzothiazole

2-Bromo-5,7-difluoro-1,3-benzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthetic utility stems from the strategically positioned reactive handles: a C-Br bond at the 2-position and two fluorine atoms on the benzene ring. The reactivity of the C-Br bond is profoundly influenced by the electronic nature of the benzothiazole ring system and the strong inductive effect of the fluorine substituents.

The benzothiazole moiety itself is an electron-deficient system, which inherently activates adjacent C-halogen bonds towards certain transformations. Compounding this effect, the two fluorine atoms at the 5 and 7 positions exert a powerful electron-withdrawing inductive effect (-I) across the aromatic system.[1][2][3] This synergistic electron withdrawal significantly polarizes the C-Br bond, rendering the carbon atom at the 2-position highly electrophilic and susceptible to a variety of chemical transformations. Understanding this electronic landscape is paramount to predicting and controlling the reactivity of this versatile building block.

Key Reaction Pathways and Mechanistic Considerations

The enhanced electrophilicity of the C2 carbon and the inherent properties of the C-Br bond make 2-Bromo-5,7-difluoro-1,3-benzothiazole an excellent substrate for several classes of reactions. The most prominent among these are palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of aryl halides, and 2-Bromo-5,7-difluoro-1,3-benzothiazole is no exception.[4] The C-Br bond in this molecule is particularly amenable to oxidative addition to a Pd(0) catalyst, the crucial first step in many cross-coupling catalytic cycles. The general reactivity of C-Br bonds in such reactions allows for selective transformations.[5]

2.1.1 Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron reagent.[6][7][8] For 2-Bromo-5,7-difluoro-1,3-benzothiazole, this reaction provides a direct route to 2-aryl or 2-vinyl benzothiazole derivatives, which are common scaffolds in pharmacologically active molecules.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium precursor and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ often provide higher yields under milder conditions.[5] This is because these ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to release the product.

-

Base: The base plays a crucial role in the transmetalation step, activating the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

-

Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of the base is typically used to facilitate the interaction of both the organic-soluble and water-soluble reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk tube, combine 2-Bromo-5,7-difluoro-1,3-benzothiazole (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., toluene/water or dioxane/water).

-

Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is then purified by column chromatography.[9]

Data Presentation: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85 |

| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | DMF | 110 | 88 |

2.1.2 Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[10] This reaction is of immense importance in drug discovery, as the amino-benzothiazole motif is a privileged scaffold in many bioactive molecules.[11]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Similar to Suzuki coupling, the choice of a palladium precursor combined with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, JohnPhos) is crucial for high yields and broad functional group tolerance.[5]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be used.[12]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.

-

Reagent Addition: Add a solution of 2-Bromo-5,7-difluoro-1,3-benzothiazole and the desired amine in an anhydrous, aprotic solvent (e.g., toluene, dioxane).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor for completion.

-

Work-up and Purification: Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then purified by chromatography.

Data Presentation: Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2), XPhos (4) | NaOtBu | Toluene | 100 | 92 |

| 2 | Aniline | Pd(OAc)₂ (2), RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 87 |

| 3 | Benzylamine | PdCl₂(dppf) (3) | LiHMDS | THF | 80 | 85 |

2.1.3 Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[13][14] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[5]

Causality Behind Experimental Choices:

-

Dual Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to scavenge the HX byproduct.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk tube, combine 2-Bromo-5,7-difluoro-1,3-benzothiazole, the palladium catalyst, and the copper(I) iodide.

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Reagent Addition: Add the solvent, the amine base, and the terminal alkyne sequentially via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Work-up and Purification: The reaction mixture is typically filtered through a pad of celite, concentrated, and purified by column chromatography.[9]

Data Presentation: Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | 5 | Et₃N | THF | 60 | 95 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | i-Pr₂NH | DMF | 50 | 91 |

| 3 | Propargyl alcohol | Pd(OAc)₂ (2), PPh₃ (4) | 5 | Et₃N | Acetonitrile | 70 | 88 |

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are generally more versatile, nucleophilic aromatic substitution (SNAr) can be a viable pathway under certain conditions.[15][16] The strong electron-withdrawing nature of the difluorinated benzothiazole ring system activates the C2 position towards attack by potent nucleophiles.[17][18]

Causality Behind Experimental Choices:

-

Nucleophile Strength: SNAr reactions with aryl halides typically require strong nucleophiles. For the C-Br bond in this substrate, very strong nucleophiles like thiolates or certain alkoxides might be necessary.

-

Reaction Conditions: These reactions often require elevated temperatures and polar aprotic solvents (e.g., DMF, DMSO) to facilitate the formation of the Meisenheimer complex intermediate.[15]

Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol

-

Thiolate Formation: In a round-bottom flask, dissolve the desired thiol in a polar aprotic solvent like DMF. Add a base such as potassium carbonate or sodium hydride to generate the thiolate in situ.

-

Substrate Addition: Add 2-Bromo-5,7-difluoro-1,3-benzothiazole to the reaction mixture.

-

Reaction: Heat the mixture to a temperature typically between 80-150 °C and monitor the reaction progress.

-

Work-up and Purification: After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification.[19]

Other Potential Transformations

-

Heck Coupling: This reaction allows for the introduction of vinyl groups by reacting with alkenes in the presence of a palladium catalyst and a base.[19]

-

Cyanation: The introduction of a nitrile group can be achieved using various cyanide sources and a palladium or nickel catalyst.[20][21][22][23]

-

Metal-Halogen Exchange: This reaction, typically using organolithium or Grignard reagents, can generate a nucleophilic C2-metal species that can then react with various electrophiles.[24][25][26] However, this can be challenging due to the potential for side reactions.

Visualizing the Reactivity

Logical Relationship of Reactivity

Caption: Key reaction pathways for 2-Bromo-5,7-difluoro-1,3-benzothiazole.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

2-Bromo-5,7-difluoro-1,3-benzothiazole is a highly valuable and versatile building block for organic synthesis. The reactivity of its C-Br bond is significantly enhanced by the electron-withdrawing properties of the difluorinated benzothiazole core. This makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which provide efficient routes to a diverse array of functionalized benzothiazoles. While nucleophilic aromatic substitution is also possible, it generally requires more forcing conditions and stronger nucleophiles. By understanding the underlying electronic principles and carefully selecting the appropriate reaction conditions, researchers can effectively utilize 2-Bromo-5,7-difluoro-1,3-benzothiazole to accelerate the discovery and development of novel chemical entities.

References

-

Ali, M., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8861. Available at: [Link]

-

Li, Y., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8345-8350. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Chen, Y., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(10), 2643. Available at: [Link]

-

Salvino, J. M., et al. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 8(2), 256-260. Available at: [Link]

-

Abdellatif, K. R. A., & Abdelgawad, M. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4718. Available at: [Link]

-

Chen, J., et al. (2016). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 52(42), 6969-6972. Available at: [Link]

-

Leadbeater, N. E., & Marco, M. (2003). Rapid, Easy Cyanation of Aryl Bromides and Chlorides Using Nickel Salts in Conjunction with Microwave Promotion. The Journal of Organic Chemistry, 68(14), 5660-5667. Available at: [Link]

-

ResearchGate. (2013). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Available at: [Link]

-

ResearchGate. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Available at: [Link]

-

Wang, Z., et al. (2023). Copper-Assisted Palladium Catalyzed the Cross-Coupling Reaction of Alknylalane Reagents with 2-Thiobenzo[D]Thiazoles Via C-S Bond Cleavage. SSRN. Available at: [Link]

-

Semantic Scholar. (n.d.). [PDF] Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Available at: [Link]

-

ResearchGate. (2019). Investigation of Fluorine Atom Effect on Benzothiadiazole Acceptor Unit in Donor Acceptor Donor Systems. Available at: [Link]

-

ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Available at: [Link]

-

Royal Society of Chemistry. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available at: [Link]

-

The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

-

Gaba, J., et al. (2021). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Scientific Reports, 11(1), 21396. Available at: [Link]

-

Frazier, C. P., & Engel, A. D. (2014). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 16(24), 6454-6457. Available at: [Link]

-

ACS Publications. (2009). Oxidatively Induced Carbon−Halogen Bond-Forming Reactions at Nickel. Available at: [Link]

-

MDPI. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Available at: [Link]

-

MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Available at: [Link]

-

Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Available at: [Link]

-

National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available at: [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

ResearchGate. (n.d.). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones. Available at: [Link]

-

The Sheppard Group. (2008). Metal-catalysed halogen exchange reactions of aryl halides. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Available at: [Link]

-

YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Available at: [Link]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

-

Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Available at: [Link]

-

The Global Tutor. (n.d.). Aryl Halides Reactivity. Available at: [Link]

-

Organic Synthesis International. (2014). Cyanation of Aryl Halides. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

-

Iris Unimore. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Available at: [Link]

-

Quora. (2023). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. Available at: [Link]

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. sioc.cas.cn [sioc.cas.cn]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. organic-chemistry.org [organic-chemistry.org]

- 24. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. joss.tcnj.edu [joss.tcnj.edu]

influence of fluorine substitution on benzothiazole ring electronics

The Influence of Fluorine Substitution on Benzothiazole Ring Electronics: A Technical Guide for Molecular Design

Executive Summary

The benzothiazole scaffold is a privileged pharmacophore and a highly efficient π-conjugated building block. The introduction of fluorine—the most electronegative element on the Pauling scale (4.0)—profoundly alters the electronic landscape of the benzothiazole core. This technical guide explores the mechanistic underpinnings of fluorination, its quantitative impact on physicochemical properties, and the validated experimental workflows required to profile these electronic shifts.

Mechanistic Foundations: Electronic Effects of Fluorine

The electronic influence of fluorine on the benzothiazole ring is dictated by a delicate balance between its inductive and resonance effects, which directly modulate the molecule's behavior in biological and optoelectronic environments.

-

Inductive Electron Withdrawal (-I): Fluorine exerts a powerful electron-withdrawing inductive effect through the σ -bond framework. In the benzothiazole ring, this effect pulls electron density away from the heteroatoms (sulfur and nitrogen), stabilizing conjugate bases and systematically lowering the pKa of adjacent ionizable groups[1].

-

Mesomeric Electron Donation (+M): Concurrently, fluorine possesses three lone pairs of electrons that can donate density into the π-system via resonance. However, due to the mismatch in orbital size between fluorine's 2p orbitals and the extended π-system of benzothiazole, the -I effect overwhelmingly dominates the +M effect, resulting in a net electron-deficient core[2].

-

Frontier Molecular Orbital (FMO) Tuning: Fluorination deepens both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In organic electronics, incorporating fluorinated benzothiadiazole (BT) blocks into polymers significantly enhances electron-transporting performance by deepening the HOMO level, which improves oxidative stability without sacrificing hole mobility[3].

-

Steric Shielding & Lipophilicity: Despite its profound electronic impact, fluorine is a bioisostere of hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å). The highly polarized, yet tightly held C-F bond increases the overall lipophilicity (LogP) of the molecule, enhancing membrane partitioning while simultaneously blocking cytochrome P450-mediated oxidative metabolism at susceptible positions (e.g., the 6-position)[2].

Logical pathways of fluorine substitution effects on benzothiazole physicochemical properties.

Applications in Drug Discovery and Organic Electronics

Medicinal Chemistry: The 6-position of the benzothiazole ring is highly susceptible to metabolic oxidation. Substituting hydrogen with fluorine at this position blocks metabolic attack due to the exceptional strength of the C-F bond (~116 kcal/mol). For example, fluorinated derivatives of 2-(4-aminophenyl)benzothiazole exhibit potent antitumor activity against breast cancer cell lines (e.g., MCF-7) by evading rapid clearance while maintaining target engagement[4]. Furthermore, the presence of an electron-withdrawing fluorine atom increases cytotoxic activity across various cancer cell lines[1].

Organic Electronics: In organic field-effect transistors (OFETs), fluorinated benzothiadiazole (BT) polymers demonstrate superior electron mobilities (up to 0.42 cm² V⁻¹ s⁻¹). The deepened HOMO levels improve oxidative stability in air, while non-covalent F···S and F···H interactions promote backbone planarization, facilitating efficient intermolecular π-π stacking and charge hopping[3].

Quantitative Impact: Data & Metrics

The table below summarizes the directional shifts in physicochemical properties upon progressive fluorination of the benzothiazole core.

| Property | Unsubstituted Benzothiazole | 6-Fluoro Substitution | 5,6-Difluoro Substitution | Mechanistic Driver |

| pKa (Conjugate Acid) | ~1.2 | ~0.8 | ~0.4 | Inductive electron withdrawal (-I) stabilizing the unprotonated state[1]. |

| Lipophilicity (LogP) | ~2.01 | ~2.15 | ~2.30 | High electronegativity and low polarizability of the C-F bond[2]. |

| HOMO Level (eV) | -5.60 | -5.85 | -6.10 | Stabilization of π-electrons via σ -withdrawal[3]. |

| LUMO Level (eV) | -2.30 | -2.45 | -2.60 | Lowered electron affinity threshold[3]. |